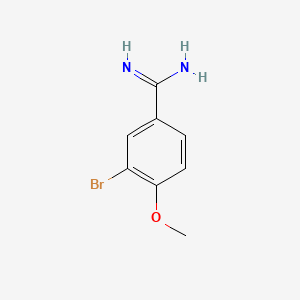

3-Bromo-4-methoxy-benzamidine

Description

Contextualization within Benzamidine (B55565) Chemistry

Benzamidines are a class of organic compounds characterized by a benzene (B151609) ring attached to an amidine functional group (-C(=NH)NH2). nih.gov They are recognized for their ability to act as mimics of arginine and lysine (B10760008), amino acids commonly found in the active sites of enzymes. This mimicry allows benzamidine derivatives to interact with and often inhibit a variety of enzymes, particularly serine proteases. ontosight.aiontosight.aisigmaaldrich.com

Significance in Contemporary Chemical and Biological Sciences

The true significance of 3-Bromo-4-methoxy-benzamidine lies in its application as a research tool and an intermediate in the synthesis of more complex molecules. Its utility is particularly prominent in the field of medicinal chemistry, where it serves as a scaffold for the development of potent and selective enzyme inhibitors.

Benzamidine derivatives, in general, are widely investigated for their therapeutic potential in various diseases. ontosight.ai They have shown promise as anticoagulants, anti-inflammatory agents, and even antimicrobial compounds. nih.govontosight.ai Specifically, their ability to inhibit serine proteases makes them relevant to conditions like thrombosis, cancer, and inflammatory diseases. ontosight.aiontosight.aiacs.org For instance, certain benzamidine derivatives have been studied for their inhibitory effects on thrombin, a key enzyme in blood coagulation. acs.org Others have been investigated for their potential to inhibit the growth of cancer cells. nih.gov

The exploration of substituted benzamidines like this compound is driven by the quest for compounds with improved efficacy, selectivity, and pharmacokinetic profiles. researchgate.net The specific substitutions on the benzene ring can fine-tune the inhibitory activity against different proteases, leading to the development of targeted therapies. Therefore, this compound and its analogues are crucial components in the ongoing efforts to design and synthesize novel therapeutic agents.

| Property | Value |

| Molecular Formula | C8H9BrN2O |

| Molecular Weight | 229.07 g/mol |

| CAS Number | 687985-65-5 |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-methoxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXWXKAEPIJEHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408126 | |

| Record name | 3-BROMO-4-METHOXY-BENZAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

687985-65-5 | |

| Record name | 3-BROMO-4-METHOXY-BENZAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 4 Methoxy Benzamidine and Analogues

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. ias.ac.inslideshare.net For 3-Bromo-4-methoxy-benzamidine, this process highlights key precursors and strategic bond disconnections.

Derivatization from 4-Methoxybenzaldehyde (B44291) and Related Brominated Precursors

A primary retrosynthetic disconnection of this compound points to 3-Bromo-4-methoxybenzonitrile as a direct precursor. This nitrile can be conceptually derived from 3-Bromo-4-methoxybenzaldehyde. sigmaaldrich.comnih.gov The aldehyde itself can be synthesized from 4-methoxybenzaldehyde through regioselective bromination. sigmaaldrich.comnih.gov This approach establishes a clear synthetic lineage from readily available starting materials.

The synthesis of the related 2-Bromo-4-methoxy-benzamidine hydrochloride often starts with the bromination of 4-methoxybenzoic acid or its derivatives. evitachem.com This highlights a common strategy of introducing the bromo-substituent onto a methoxy-activated benzene (B151609) ring at an early stage.

Table 1: Key Precursors for this compound Synthesis

| Precursor | Role in Synthesis |

| 4-Methoxybenzaldehyde | Starting material for the synthesis of the brominated aldehyde intermediate. sigmaaldrich.comnih.gov |

| 3-Bromo-4-methoxybenzaldehyde | Intermediate that can be converted to the corresponding nitrile. sigmaaldrich.com |

| 3-Bromo-4-methoxybenzonitrile | Direct precursor to the target amidine. |

| 4-Methoxybenzoic Acid | Alternative starting material for related brominated benzamidines. evitachem.com |

Strategies for the Formation of the Amidine Functional Group

The conversion of a nitrile to an amidine is a critical step in the synthesis of this compound. Several methods exist for this transformation.

The Pinner reaction is a classic and widely used method for converting nitriles into amidines. synarchive.comwikipedia.orgjk-sci.com This two-step process involves the reaction of a nitrile with an alcohol in the presence of a strong acid to form an imidate salt (Pinner salt), which is then treated with ammonia (B1221849) to yield the amidine. synarchive.comwikipedia.orgjk-sci.comwikipedia.org Low temperatures are often required to prevent the thermodynamically unstable imidate salt from rearranging. wikipedia.orgjk-sci.com

Other methods for amidine synthesis include:

Direct amination of nitriles: This can be promoted by Lewis acids like aluminum trichloride. wikipedia.org

Reaction with dimethylformamide acetal (B89532): Primary amines react with dimethylformamide acetal to produce amidines. wikipedia.org

From imidoyl chlorides: Direct amination of imidoyl chlorides can also yield amidines. wikipedia.org

Via amidoximes: Nitriles can be converted to amidoximes, which are then hydrogenated to form amidines. tandfonline.comtandfonline.com This method is advantageous as it often proceeds under mild conditions. tandfonline.com

Base-activated amine addition: A strong base can be used to activate an amine for direct addition to a nitrile. nih.govcore.ac.uk

Classical and Modern Synthetic Routes

The synthesis of this compound and its analogues can be achieved through various established and contemporary chemical routes.

Regioselective Bromination of Methoxy-Substituted Aromatic Systems

The introduction of a bromine atom at a specific position on the methoxy-substituted benzene ring is crucial. The methoxy (B1213986) group is an activating, ortho-para directing group. rsc.orgnih.gov

Electrophilic aromatic bromination of anisole (B1667542) (methoxybenzene) with reagents like N-bromosuccinimide (NBS) in acetonitrile (B52724) has been shown to be highly para-selective. nih.govresearchgate.net This high regioselectivity is attributed to the stabilization of the arenium ion intermediate by the methoxy group. nih.gov However, to achieve the desired 3-bromo substitution pattern for this compound, the directing effects of both the methoxy and the second substituent (which will become the amidine) must be considered. Often, the bromination is performed on a precursor where the desired regiochemistry is favored. For instance, bromination of 4-hydroxybenzonitrile (B152051) can lead to a mixture of products, demonstrating the influence of reaction conditions and existing substituents on the final bromination pattern. researchgate.net

Table 2: Common Reagents for Regioselective Bromination

| Reagent | Conditions | Selectivity |

| N-Bromosuccinimide (NBS) | Acetonitrile | Highly para-selective for activated rings. nih.govresearchgate.net |

| Bromine (Br₂) | Various solvents | Can lead to a mixture of products without a suitable directing group. orientjchem.org |

| γ-picolinium bromochromate | Acetonitrile | Good yields of monobrominated products, often at the para position. orientjchem.org |

Conversion of Nitriles to Amidines

As previously mentioned, the Pinner reaction is a cornerstone for converting nitriles to amidines. synarchive.comwikipedia.orgjk-sci.comorganic-chemistry.org The reaction proceeds via an imidate hydrochloride (Pinner salt) intermediate, which is subsequently treated with ammonia to form the amidine. organic-chemistry.org Anhydrous conditions are typically necessary for the initial formation of the Pinner salt. jk-sci.com

An alternative to the acid-catalyzed Pinner reaction is the use of base catalysis, which can be effective for electron-poor nitriles. wikipedia.orgjk-sci.com Furthermore, a one-pot synthesis of benzamidines from benzonitriles can be achieved through the catalytic hydrogenation of intermediate benzamidoximes. tandfonline.com This method is compatible with a range of functional groups. tandfonline.com

Adaptation of Protocols from Analogous Brominated Benzamidine (B55565) Syntheses

The synthesis of related brominated benzamidines provides valuable templates that can be adapted for this compound. For example, the synthesis of 5-bromo-2-fluoro-benzamidine (B2890593) often involves the reaction of 5-bromo-2-fluorobenzonitrile (B68940) with ammonia. evitachem.com Similarly, the synthesis of 2-Bromo-4-methoxy-benzamidine hydrochloride involves the conversion of a brominated benzamide (B126) derivative to the corresponding benzamidine. evitachem.com

The synthesis of various N-substituted aryl amidines has been achieved through the direct addition of amines to nitriles, activated by a strong base. nih.gov This protocol has shown tolerance for a variety of nitriles, including those that are deactivated. nih.gov Such methods could potentially be adapted for the synthesis of this compound by using ammonia as the amine source.

Emerging Green Chemistry Approaches in Benzamidine Synthesis

The development of environmentally benign synthetic routes is a central theme in modern organic chemistry. For benzamidines, including this compound, research has been directed towards minimizing hazardous waste and improving energy efficiency. Key advancements in this area include the use of greener solvents, the development of catalyst-free reactions, and the application of novel, recoverable catalysts.

One significant approach involves the use of water as a reaction medium. chemmethod.comsphinxsai.comnih.gov A method for synthesizing benzimidazole (B57391) derivatives, which are formed from benzamidine precursors, proceeds effectively in water without the need for any additional catalyst. chemmethod.comsphinxsai.comnih.gov This process, involving the intramolecular cyclization of N-(2-iodoaryl)benzamidine, is highly advantageous from both an environmental and economic standpoint due to the abundance and non-toxic nature of water. chemmethod.comsphinxsai.comnih.gov Similarly, Polyethylene Glycol (PEG-400) has been identified as a green solvent for the synthesis of related heterocyclic compounds, offering mild reaction conditions and straightforward workup procedures. researchgate.net

Catalyst-free synthesis represents another pillar of green chemistry in this field. For instance, the synthesis of 3-bromo-4-fluorobenzaldehyde, a related precursor, has been achieved without a catalyst by using ultrasonic waves, thereby avoiding the use of toxic reagents like bromine. google.com Furthermore, some benzimidazole syntheses from N-(2-haloaryl) benzamidines can proceed in water with a simple base like potassium carbonate, eliminating the need for a metal catalyst. sphinxsai.comnih.gov

Where catalysts are necessary, the focus has shifted to greener alternatives. A patented method describes the synthesis of benzamidine derivatives from benzonitriles using an ionic liquid-supported nano-metal catalyst. google.comgoogle.com This catalyst is highlighted for its high activity and, crucially, its recoverability, which allows for its reuse and minimizes waste. google.comgoogle.com Other methodologies employ inexpensive and low-toxicity catalysts like zinc acetate (B1210297) or ammonium (B1175870) chloride under solvent-free conditions, which further enhances the green credentials of the synthesis. chemmethod.comsphinxsai.com

Dehydrogenative coupling reactions also represent a sustainable pathway, as they often produce only benign byproducts like water and hydrogen. acs.orgnih.gov Nickel(II) pincer complexes have been used to catalyze the synthesis of pyrimidines from benzamidines and alcohols, showcasing an efficient and eco-friendly route. acs.orgnih.gov

| Green Chemistry Approach | Key Features | Example / Application | Reference |

|---|---|---|---|

| Use of Green Solvents | Water as a solvent; avoids organic solvents. | Intermolecular cyclization of N-(2-iodoaryl)benzamidine to form benzimidazoles. | chemmethod.comsphinxsai.comnih.gov |

| PEG-400 as a recyclable, non-toxic solvent. | Synthesis of various benzimidazole and benzoxazole (B165842) derivatives. | researchgate.net | |

| Catalyst-Free Synthesis | Avoids metal catalysts, reducing toxicity and cost. | Base-mediated intramolecular N-arylation in water. | sphinxsai.comnih.gov |

| Ultrasonic irradiation to promote reaction. | Synthesis of 3-bromo-4-fluorobenzaldehyde. | google.com | |

| Use of Recoverable/Benign Catalysts | Ionic liquid-supported nano-metal catalyst. High activity and recoverable. | Synthesis of benzamidine derivatives from benzonitriles. | google.comgoogle.com |

| Zinc acetate as an inexpensive and non-toxic catalyst. | One-pot synthesis of 2-substituted benzimidazoles. | sphinxsai.com | |

| Acceptorless Dehydrogenative Annulation | Produces only H₂O and H₂ as byproducts. | Synthesis of pyrimidines from alcohols and benzamidines using Ni(II) catalysts. | acs.orgnih.gov |

Considerations for Industrial Production and Scale-Up

The transition of a synthetic route from a laboratory setting to large-scale industrial production introduces a distinct set of challenges and considerations. For this compound and its analogues, factors such as cost-effectiveness, safety, process stability, and scalability are paramount.

A primary concern in industrial synthesis is the avoidance of extreme reaction conditions. For example, methods requiring cryogenic temperatures, such as metal-halogen exchange reactions conducted at -78°C, are generally unsuitable for large-scale production due to the high energy costs and specialized equipment required. google.com Therefore, developing processes that operate at or near ambient temperatures is a key objective. google.com An optimized process for a precursor, 4-bromo-2-methoxybenzaldehyde, successfully replaced cryogenic conditions with a more manageable temperature of 0°C. google.com

The stability and robustness of a synthetic method during scale-up are essential. A reaction that performs well on a milligram scale may not be efficient or safe when scaled to kilograms. Demonstrating scalability is therefore a crucial step. For instance, a copper-catalyzed synthesis of benzothiadiazine-1-oxides from amidine hydrochlorides was successfully scaled up to the gram level, maintaining a high yield of 89%, which indicates a stable and optimized process suitable for practical applications. rsc.org Similarly, the viability of a nickel-catalyzed sustainable synthesis was proven through a successful large-scale synthesis of one of its pyrimidine (B1678525) products. nih.gov

Furthermore, the influence of substituents on the starting materials can significantly impact reaction yields, which becomes a major consideration in industrial production. In the synthesis of N-substituted benzamidines, it was observed that benzonitriles with electron-withdrawing groups resulted in higher yields compared to those with electron-donating groups, a factor that must be considered for process optimization. mdpi.com

| Consideration | Challenge | Solution / Approach | Reference |

|---|---|---|---|

| Reaction Temperature | Cryogenic conditions (-78°C) are not suitable for large-scale production. | Develop processes that run at moderate temperatures (e.g., 0°C or higher). | google.com |

| Solvent Selection | Solvents must be cost-effective, safe, and recoverable. | Use of solvents like THF that are easier to recover on a large scale. | researchgate.net |

| Process Stability & Scalability | Reactions may not be efficient or safe when scaled up. | Perform gram-scale or pilot-scale syntheses to demonstrate robustness and stable yields. | nih.govrsc.org |

| Economic Viability | Low overall yields make a process too expensive for industrial production. | Optimize reaction conditions and substituent choices to maximize yield. Benzonitriles with electron-withdrawing groups may give higher yields. | researchgate.netmdpi.com |

| Reagent Selection | Use of hazardous or difficult-to-handle reagents. | Select safer, more stable, and readily available starting materials and reagents. | google.comgoogle.com |

Advanced Spectroscopic and Analytical Characterization of 3 Bromo 4 Methoxy Benzamidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, detailed information about the chemical environment, connectivity, and spatial relationships of atoms can be obtained.

The ¹H NMR spectrum of 3-Bromo-4-methoxy-benzamidine is expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would display signals for the three protons on the benzene (B151609) ring. Their chemical shifts and splitting patterns are dictated by the electronic effects of the bromo, methoxy (B1213986), and benzamidine (B55565) substituents. The methoxy group will appear as a sharp singlet, while the protons of the amidine group (-C(=NH)NH₂) may appear as broad signals due to chemical exchange and quadrupole effects of the nitrogen atoms.

Based on analysis of similar substituted aromatic compounds, the predicted chemical shifts are detailed in the table below. rsc.orgrsc.org The proton at C-2 would likely be a singlet or a narrow doublet, the proton at C-5 would be a doublet, and the proton at C-6 would be a doublet of doublets, reflecting their respective couplings.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic H-2 | 7.8 - 8.0 | s or d |

| Aromatic H-5 | 7.0 - 7.2 | d |

| Aromatic H-6 | 7.6 - 7.8 | dd |

| Methoxy (-OCH₃) | 3.9 - 4.1 | s |

| Amidine (-NH₂) | 7.0 - 9.5 | br s |

| Amidine (=NH) | 7.0 - 9.5 | br s |

Predicted values are based on analogous compounds and standard substituent effects. Solvent: DMSO-d₆.

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, eight distinct signals are anticipated: six for the aromatic carbons, one for the methoxy carbon, and one for the amidine carbon. The chemical shifts are influenced by the electronegativity of the attached substituents and resonance effects. The carbon atom bearing the methoxy group (C-4) is expected at a high field (low ppm), while the amidine carbon (C=N) will be significantly downfield. The carbon attached to the bromine (C-3) will have its chemical shift influenced by the heavy atom effect. umich.edumdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 125 - 130 |

| C-2 | 130 - 135 |

| C-3 | 110 - 115 |

| C-4 | 155 - 160 |

| C-5 | 115 - 120 |

| C-6 | 128 - 133 |

| Amidine (C=N) | 160 - 165 |

| Methoxy (-OCH₃) | 55 - 60 |

Predicted values are based on analogous compounds and standard substituent effects. Solvent: DMSO-d₆.

To definitively assign all proton and carbon signals and confirm the substitution pattern, 2D NMR experiments are indispensable. nih.govwalisongo.ac.id

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, a key correlation would be observed between the aromatic protons on C-5 and C-6, confirming their ortho relationship. researchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation): This technique maps protons to their directly attached carbons (one-bond ¹H-¹³C correlations). It allows for the unambiguous assignment of each protonated carbon in the aromatic ring and the methoxy group by correlating the signals from the ¹H and ¹³C NMR spectra. youtube.comemerypharma.com

A correlation from the methoxy protons (-OCH₃) to the C-4 carbon.

Correlations from the H-2 proton to carbons C-1, C-3, and the amidine carbon.

Correlations from the H-5 proton to carbons C-1, C-3, and C-4.

Correlations from the H-6 proton to C-1, C-2, and C-4. These correlations would piece together the molecular fragments and verify the 3-bromo and 4-methoxy substitution pattern relative to the amidine group.

While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) offers insights into the structure and dynamics of the compound in its crystalline form. huji.ac.il Benzamidines are often prepared and stored as hydrochloride salts to improve stability and can participate in extensive hydrogen-bonding networks. researchgate.net Solid-state NMR can characterize these intermolecular interactions, which are averaged out in solution. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra of the solid material. huji.ac.il This analysis is critical for studying polymorphism—the existence of multiple crystalline forms—which can impact the physical properties of the compound. Studies on related benzimidazole (B57391) salts have demonstrated the power of ssNMR in probing hydrogen-bond networks and molecular dynamics in the solid state. nih.gov

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This precision allows for the determination of the exact elemental composition of this compound. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, provides a highly characteristic isotopic pattern. The molecular ion region in the mass spectrum would exhibit two peaks of nearly equal intensity separated by two m/z units ([M]⁺ and [M+2]⁺), which is a definitive indicator of a monobrominated compound. acs.orgresearchgate.net

Table 3: HRMS Data for this compound

| Ion Formula | Calculated Exact Mass (m/z) |

|---|---|

| [C₈H₉⁷⁹BrN₂O+H]⁺ | 229.0026 |

| [C₈H₉⁸¹BrN₂O+H]⁺ | 231.0005 |

Calculations based on the most abundant isotopes and the protonated molecule [M+H]⁺, commonly observed in ESI-TOF analysis. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar molecules like this compound. This method allows for the determination of the molecular weight of the compound with high accuracy. In positive ion mode, the molecule is expected to be protonated, primarily at the nitrogen atoms of the amidine group, to form the [M+H]⁺ ion.

High-resolution mass spectrometry (HRMS) using ESI provides the exact mass of the molecule, which is crucial for confirming its elemental composition. For this compound (C₈H₉BrN₂O), the monoisotopic mass is calculated to be 227.9898 g/mol . epa.gov Experimental HRMS data for related benzamidine structures have shown excellent agreement between calculated and found m/z values, often with deviations in the parts-per-million (ppm) range, thereby confirming the assigned molecular formula. rsc.org For instance, in the analysis of similar compounds, ESI combined with a Time-of-Flight (TOF) analyzer has been effectively used to obtain high-resolution mass spectra. rsc.org

Table 1: ESI-MS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₈H₉BrN₂O | epa.gov |

| Monoisotopic Mass | 227.9898 g/mol | epa.gov |

| Ionization Mode | Positive ESI | rsc.org |

| Expected Ion | [M+H]⁺ | rsc.orgrsc.org |

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Information

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by fragmenting the precursor ion (e.g., the [M+H]⁺ ion of this compound) and analyzing the resulting product ions. This fragmentation pattern is characteristic of the molecule's structure and helps to identify its constituent parts.

Table 2: Predicted MS/MS Fragmentation for [this compound+H]⁺

| Precursor Ion (m/z) | Predicted Fragment Ion | Neutral Loss |

| 228.9976 | [M+H - NH₃]⁺ | NH₃ |

| 228.9976 | [M+H - CH₃]⁺ | CH₃ |

| 228.9976 | [M+H - Br]⁺ | Br |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is indispensable for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to different functional groups.

For this compound, characteristic vibrational bands are expected. The N-H stretching vibrations of the amidine group typically appear as broad bands in the region of 3100-3500 cm⁻¹. The C=N double bond of the imine part of the amidine group gives rise to a strong absorption band around 1635-1650 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-C stretching vibrations within the benzene ring appear in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group is expected to produce a strong band around 1250 cm⁻¹. The C-Br stretching vibration typically occurs at lower wavenumbers, in the range of 500-650 cm⁻¹.

Studies on structurally similar compounds, such as substituted benzamidines and benzaldehydes, support these assignments. For example, the FT-IR spectra of various benzamidine derivatives show characteristic N-H bands that can be broad due to hydrogen bonding. wiley.com Similarly, analyses of related bromo-methoxy aromatic compounds confirm the positions of the C-O and C-Br stretching vibrations. rsc.orgacs.org

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| Amidine N-H | Stretching | 3100 - 3500 | wiley.comrsc.org |

| Aromatic C-H | Stretching | > 3000 | rsc.org |

| Amidine C=N | Stretching | ~1635 - 1650 | rsc.org |

| Aromatic C=C | Stretching | 1450 - 1600 | rsc.org |

| Methoxy C-O | Stretching | ~1250 | researchgate.net |

| C-Br | Stretching | 500 - 650 | researchgate.net |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the aromatic ring vibrations are expected to be prominent. The symmetric "ring breathing" mode of the benzene ring typically gives a strong, sharp band. While specific Raman data for the title compound is limited, data for the related compound 3-Bromo-4-methoxybenzoic acid shows characteristic Raman shifts that can be used for comparison. nih.gov The C=N stretching vibration, while strong in the IR, may be weaker in the Raman spectrum. Conversely, the C-Br bond, being less polar, might show a more distinct Raman signal compared to its IR absorption. The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule. researchgate.netresearchgate.net

Table 4: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Reference |

| Aromatic Ring | Ring Breathing | ~1000 | nih.gov |

| Aromatic C=C | Stretching | 1580 - 1610 | nih.gov |

| Amidine C=N | Stretching | ~1630 | researchgate.net |

| C-Br | Stretching | 500 - 650 | researchgate.net |

X-ray Diffraction (XRD) Analysis for Crystalline Structure Determination

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction analysis provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. ub.edu To perform this analysis, a suitable single crystal of this compound must be grown.

While the specific crystal structure of this compound is not detailed in the search results, analysis of closely related structures provides valuable insights into what can be expected. For example, the crystal structure of 4-Bromo-N,N′-bis(4-methoxyphenyl)benzamidine reveals an E configuration around the C=N double bond, with distinct C-N single and double bond characteristics. nih.gov The C-N amine bond length was found to be 1.3689(19) Å and the C=N imine bond length was 1.285(2) Å. nih.gov The crystal packing in such molecules is often governed by hydrogen bonding (e.g., N-H···N interactions) and other weak interactions like C-H···O and C-H···π. wiley.comnih.gov

In the solid state, benzamidine derivatives often form hydrogen-bonded chains or dimers. wiley.com The analysis would determine the unit cell parameters (a, b, c, α, β, γ), the space group, and the precise coordinates of each atom in the asymmetric unit. nih.gov This information is critical for understanding the supramolecular architecture and the influence of substituents on the crystal packing. nih.govbrynmawr.edu

Table 5: Representative Crystallographic Data for a Related Brominated Benzamidine Derivative (4-Bromo-N,N′-bis(4-methoxyphenyl)benzamidine)

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pca2₁ | nih.gov |

| a (Å) | 9.2582 (6) | nih.gov |

| b (Å) | 16.8837 (10) | nih.gov |

| c (Å) | 23.9403 (14) | nih.gov |

| V (ų) | 3742.2 (4) | nih.gov |

| Z | 8 | nih.gov |

| C-N (amine) (Å) | 1.3689 (19) | nih.gov |

| C=N (imine) (Å) | 1.285 (2) | nih.gov |

Powder X-ray Diffraction

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive analytical technique used to determine the crystalline nature of a solid material. By measuring the angles and intensities of X-rays diffracted by the powder sample, a unique diffraction pattern is generated, which serves as a fingerprint for the crystalline solid. This pattern can be used to identify the crystalline phase, assess its purity, and determine crystallographic parameters.

The PXRD pattern of a crystalline compound is characterized by a series of peaks at specific 2θ angles, with corresponding intensities. The bulk purity of a crystalline sample can be confirmed by comparing the experimental PXRD pattern with a simulated pattern generated from single-crystal X-ray data. researchgate.net The presence of additional peaks would indicate the presence of crystalline impurities. In cases where a compound is amorphous, the PXRD pattern will show a broad halo rather than sharp peaks. google.com

Illustrative Powder X-ray Diffraction Data for a Crystalline Benzamidine Derivative

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 100 |

| 20.8 | 4.27 | 60 |

| 24.7 | 3.60 | 75 |

| 28.3 | 3.15 | 50 |

| 31.9 | 2.80 | 40 |

| Note: This table is representative and illustrates typical PXRD data for a crystalline benzamidine derivative. |

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are indispensable for determining the purity of chemical compounds and for separating components within a mixture. For a compound like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are valuable analytical tools.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. google.com It is particularly well-suited for compounds that are non-volatile or thermally unstable. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

For the analysis of benzamidine derivatives, reversed-phase HPLC (RP-HPLC) is a common approach. nih.govcellmosaic.com In this mode, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. epa.govmdpi.com The retention of this compound would be influenced by its polarity, with more non-polar compounds having longer retention times. The presence of the bromo and methoxy groups will significantly affect its retention characteristics. researchgate.net

The purity of a sample of this compound can be determined by HPLC analysis, where the main compound would appear as a major peak, and any impurities would be visible as smaller peaks with different retention times. The use of a diode-array detector (DAD) or a UV-Vis detector allows for the quantification of the compound and its impurities based on their absorbance. tandfonline.com For enhanced sensitivity and structural confirmation, HPLC can be coupled with mass spectrometry (LC-MS). epa.gov

Representative HPLC Parameters for the Analysis of a Substituted Benzamidine

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 12.5 min |

| Note: This table presents typical HPLC conditions and is for illustrative purposes. Actual parameters would require method development. |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. epa.gov The sample is vaporized and injected into the head of a chromatographic column, where it is transported by an inert carrier gas (the mobile phase). Separation occurs as the compound interacts with the stationary phase lining the column.

The applicability of GC for this compound depends on its volatility and thermal stability. As a halogenated aromatic compound, it is amenable to GC analysis, provided it can be vaporized without decomposition. gcms.czepa.gov The use of a temperature program in the GC oven is common to facilitate the elution of compounds with different boiling points. epa.gov

For the detection of halogenated compounds like this compound, an Electron Capture Detector (ECD) is highly sensitive. ingenieria-analitica.com Alternatively, a Flame Ionization Detector (FID) can be used for general-purpose analysis, or a mass spectrometer (GC-MS) for definitive identification. ingenieria-analitica.comnih.gov The retention time in GC is a characteristic property of the compound under specific analytical conditions and can be used for its identification by comparing it to a standard.

Illustrative GC Parameters for the Analysis of a Halogenated Aromatic Compound

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| Transfer Line Temp | 280 °C |

| Expected Retention Time | 15.8 min |

| Note: This table provides representative GC conditions for a similar compound class and is for illustrative purposes. |

Computational and Theoretical Investigations of 3 Bromo 4 Methoxy Benzamidine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research. They provide a detailed picture of the electron distribution within a molecule, which governs its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.com It is particularly effective for predicting the geometric and electronic properties of molecules. researchgate.net DFT calculations, often employing hybrid functionals like B3LYP, can determine optimized molecular geometry, vibrational frequencies, and various electronic parameters. mdpi.comresearchgate.netacs.org

For a molecule like 3-Bromo-4-methoxy-benzamidine, DFT studies would elucidate the influence of its substituent groups—the bromine atom, the methoxy (B1213986) group, and the amidine group—on the electronic landscape of the benzene (B151609) ring. The length and strength of the bonds within the molecule are heavily influenced by the polarity of its environment, and DFT calculations can predict these changes. acs.org While specific DFT studies on this compound are not widely published, research on analogous compounds such as 4-bromo-3-(methoxymethoxy) benzoic acid demonstrates the power of this approach. researchgate.net In such studies, calculations are typically performed using a basis set like 6-311++G(d,p) to ensure high accuracy. researchgate.net These investigations reveal how electronic properties and reactivity are altered by solvation. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. imperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.netrsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller gap suggests higher reactivity. researchgate.net

In computational studies of similar aromatic compounds, the HOMO is often distributed across the phenyl ring and electron-donating substituents, while the LUMO may be localized on electron-withdrawing groups or specific rings within the structure. rsc.org For instance, in a study on a different bromo-methoxy substituted compound, 9-(3-bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, the HOMO and LUMO energies were calculated using DFT at the B3LYP/6-311G++(d,p) level. nih.gov The energy gap was determined to be 3.9562 eV, providing a quantitative measure of its reactivity. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies for an Analogous Bromo-Methoxy Phenyl Compound Data from a study on 9-(3-bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, used here for illustrative purposes. nih.gov

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8915 |

| LUMO | -1.9353 |

| Energy Gap (LUMO-HOMO) | 3.9562 |

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to further quantify a molecule's reactivity. researchgate.net These descriptors, including chemical hardness, chemical potential, softness, and the electrophilicity index, provide a comprehensive profile of the molecule's stability and reaction tendencies. researchgate.netnih.gov

Chemical Hardness (η): A measure of resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap. nih.gov

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized. nih.gov

Electrophilicity Index (ω): Measures the energy lowering when a molecule accepts the maximum possible electron flow from a donor. nih.gov

These parameters are invaluable for comparing the reactivity of different compounds and predicting their behavior in chemical reactions. researchgate.net

Table 2: Illustrative Global Chemical Reactivity Descriptors Data from a study on 9-(3-bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, used here for illustrative purposes. nih.gov

| Reactivity Descriptor | Calculated Value (eV) |

|---|---|

| Chemical Potential (μ) | -3.9134 |

| Chemical Hardness (η) | 1.9781 |

| Chemical Softness (S) | 0.5055 |

| Electrophilicity Index (ω) | 3.8716 |

Frontier Molecular Orbital (FMO) Analysis

Molecular Modeling and Dynamics Simulations

While quantum calculations reveal intrinsic properties, molecular modeling and dynamics simulations explore how a molecule interacts with its environment, particularly with biological macromolecules like proteins. These methods are central to structure-based drug design. escholarship.org

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net The benzamidine (B55565) functional group is a well-known motif in medicinal chemistry, often acting as a bioisostere for arginine and binding to the S1 pocket of serine proteases. vulcanchem.com Docking studies on substituted benzamidines have shown that the positively charged amidinium group can form a key salt bridge with negatively charged residues like aspartate (Asp) in the enzyme's active site. vulcanchem.com

For this compound, docking studies would be used to screen its binding potential against various protein targets. For example, studies on similar benzamidine derivatives have shown excellent binding energies against targets like E. coli DNA gyrase. researchgate.net The docking results would reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, providing a structural basis for the molecule's potential biological activity. researchgate.net

Following docking, more advanced computational methods can be used to predict the binding affinity, often expressed as the binding free energy (ΔG_bind) or an inhibition constant (Ki). researchgate.net A lower binding free energy indicates a more stable complex and higher affinity. researchgate.net

Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are widely used to estimate the free energy of binding from a snapshot of a docked complex or from trajectories of a molecular dynamics simulation. escholarship.orgresearchgate.net These calculations account for various energy components, including van der Waals forces, electrostatic interactions, and solvation energies. escholarship.org Predicting binding affinities is a major challenge in drug design, but these computational approaches allow researchers to efficiently screen large numbers of compounds and prioritize the most promising candidates for synthesis and experimental testing. escholarship.org

Conformational Analysis and Molecular Dynamics

Conformational analysis and molecular dynamics (MD) simulations are powerful tools for investigating the flexibility and dynamic behavior of molecules like this compound. These methods allow researchers to explore the different spatial arrangements of atoms (conformers) and their stability over time.

While specific molecular dynamics studies on this compound are not extensively documented in the provided results, the principles of these analyses are well-established for similar benzamidine and benzamide (B126) derivatives. nih.govescholarship.org For instance, MD simulations have been employed to assess the stability of benzamide derivatives in the binding pockets of proteins, providing insights into their potential as inhibitors. nih.gov Such studies typically involve simulating the molecule's movement and interactions with its environment, often a solvent or a biological macromolecule, over a period of time. nih.govescholarship.org

The conformational landscape of a molecule dictates its ability to interact with biological targets. For flexible molecules, identifying the most stable or biologically active conformation is key. Theoretical studies on related compounds, such as N-acylhydrazone derivatives, have utilized NMR experiments and computational methods to characterize conformer equilibria, which are influenced by steric and electronic effects. semanticscholar.orgmdpi.com Similar approaches could be applied to this compound to understand how the bromo and methoxy substituents on the benzene ring influence its conformational preferences and, consequently, its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. archivepp.com

QSAR models are developed to predict the biological activity of new or untested compounds based on the properties of known molecules. archivepp.comneovarsity.org For benzamidine derivatives, QSAR studies have been conducted to predict various biological activities, including their inhibitory effects on enzymes like trypsin and their antimalarial properties. archivepp.comresearchgate.net These models are built by correlating molecular descriptors with experimental activity data. neovarsity.org

The development of a predictive QSAR model typically involves several key steps:

Data Set Curation: A dataset of compounds with known biological activities is compiled. nih.gov

Descriptor Calculation: Various molecular descriptors are calculated for each compound in the dataset. neovarsity.org

Variable Selection: The most relevant descriptors are selected to build the model. nih.gov

Model Building: A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to create the QSAR equation. neovarsity.org

Model Validation: The model's predictive power is rigorously assessed using internal and external validation techniques. neovarsity.org

For example, a QSAR study on the complement-inhibitory activity of benzamidines resulted in a five-descriptor model as the most statistically significant. nih.gov Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to benzamide and diamidine derivatives to create predictive models for their inhibitory activities. nih.govresearchgate.net These models provide valuable insights for designing new compounds with potentially enhanced activity. archivepp.comresearchgate.net

The selection of appropriate molecular descriptors is a critical step in building a robust and predictive QSAR model. researchgate.net Descriptors are numerical values that represent different aspects of a molecule's structure and properties, such as its topology, geometry, and electronic features. researchgate.net Various feature selection methods, including filter and wrapper techniques, are used to identify the most informative descriptors and avoid overfitting. nih.govresearchgate.net

Validation is essential to ensure that a QSAR model is reliable and can make accurate predictions for new compounds. semanticscholar.org Common validation techniques include:

Internal Validation:

Cross-validation (Leave-one-out or Leave-n-out): A portion of the data is left out, the model is built with the remaining data, and the activity of the left-out portion is predicted. This process is repeated until all data points have been left out once.

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development process. semanticscholar.org

Statistical parameters such as the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (q²), and the standard error of prediction are used to assess the quality of the QSAR model. nih.govresearchgate.net For instance, a CoMSIA model for ROCK1 inhibitors derived from benzamides showed reliable predictability with a q² of 0.740 and an R² of 0.982. nih.gov

Development of Predictive Models for Biological Activity

Cheminformatics and In Silico Screening of Benzamidine Derivatives

Cheminformatics and in silico screening are powerful computational approaches used in drug discovery to analyze large chemical datasets and identify promising lead compounds.

Chemical and biological databases like ChEMBL and PubChem are vast repositories of information on chemical compounds and their biological activities. ontosight.airesearchgate.net These databases can be mined to retrieve data on this compound and its analogs.

For instance, a search in PubChem provides basic information about "N-(3-bromo-4-methoxybenzylidene)-3,5-dimethyl-4h-1,2,4-triazol-4-amine," a related compound, including its molecular formula and structure. uni.lu The ChEMBL database contains information on a vast number of compounds, including benzamidine derivatives, and their measured biological activities against various targets. ontosight.aiebi.ac.uk

Data mining these resources can help in:

Identifying existing biological activity data for structurally similar compounds.

Understanding the structure-activity relationships within a series of compounds.

Building datasets for QSAR modeling and other computational analyses. researchgate.net

The information gathered from these databases serves as a foundation for further in silico screening and rational drug design efforts.

Chemical Reactivity and Derivatization of 3 Bromo 4 Methoxy Benzamidine

Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring

The benzene ring of 3-Bromo-4-methoxy-benzamidine has three available positions for electrophilic aromatic substitution (EAS): C2, C5, and C6. The regiochemical outcome of such reactions is dictated by the combined electronic and steric effects of the existing substituents.

Directing Effects of Substituents:

Methoxy (B1213986) Group (-OCH₃): Located at C4, this is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.

Bromo Group (-Br): Positioned at C3, this halogen is a deactivating group due to its inductive electron withdrawal, but it directs incoming electrophiles to the ortho and para positions through resonance stabilization of the intermediate.

Amidine Group (-C(=NH)NH₂): Situated at C1, this group is expected to be deactivating and meta-directing due to its electron-withdrawing nature.

The powerful activating effect of the methoxy group is the dominant influence, strongly favoring substitution at its ortho positions, C2 and C6. evitachem.com Of these, the C2 position is generally more favored as the C6 position is sterically hindered by the adjacent, bulky amidine group. Standard electrophilic aromatic substitution reactions like nitration, sulfonation, and Friedel-Crafts reactions are anticipated to primarily yield the 2-substituted product. masterorganicchemistry.com

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Reagent | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-Bromo-2-nitro-4-methoxy-benzamidine |

| Bromination | Br₂/FeBr₃ | 2,3-Dibromo-4-methoxy-benzamidine |

| Sulfonation | Fuming H₂SO₄ | 3-Bromo-4-methoxy-2-sulfo-benzamidine |

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom at the C3 position is susceptible to replacement through nucleophilic aromatic substitution (SNAr) reactions, a key pathway for introducing diverse functional groups. evitachem.comevitachem.com While the benzene ring is generally electron-rich due to the methoxy group, these reactions can be facilitated under specific conditions, often requiring heat or metal catalysis (e.g., palladium-catalyzed Buchwald-Hartwig amination or Suzuki coupling, copper-catalyzed Ullmann condensation). The bromine atom can be displaced by a variety of nucleophiles, significantly expanding the synthetic utility of the parent compound. evitachem.comevitachem.com

Table 2: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amines | R-NH₂ | 3-Amino-4-methoxy-benzamidine derivative |

| Phenols | Ar-OH | 3-Aryloxy-4-methoxy-benzamidine derivative acs.org |

| Thiols | R-SH | 3-Thioether-4-methoxy-benzamidine derivative |

Transformations of the Amidine Functional Group

The amidine group is a versatile functional group that can undergo a range of chemical transformations, serving as a linchpin for the synthesis of various acyclic and heterocyclic structures. researchgate.net

Hydrolysis: Under acidic or basic conditions, the amidine group can be hydrolyzed to the corresponding carboxylic acid, yielding 3-Bromo-4-methoxybenzoic acid. evitachem.com

Reduction: The amidine can be reduced to the corresponding benzylamine (B48309) using reducing agents like lithium aluminum hydride.

Cyclization Reactions: The amidine group is a classic precursor for the synthesis of nitrogen-containing heterocycles. For instance, N-arylamidines can undergo oxidative cyclization to form benzimidazoles. clockss.org It can also react with 1,3-dicarbonyl compounds or their equivalents to construct pyrimidine (B1678525) rings.

Synthesis of Oxadiazoles: Amidines can be converted into N-hydroxyamidines (amidoximes), which can then be cyclized with reagents like ethyl 2-chloro-2-oxo-acetate to form 1,2,4-oxadiazole (B8745197) rings, a scaffold found in many biologically active molecules. nih.gov

Formation of α-Ketoimides: Benzamidines can react with compounds like ethyl arenes in the presence of an iodine/TBHP system to form α-ketoimides, which are valuable synthetic intermediates. rsc.org

Table 3: Key Transformations of the Amidine Group

| Reaction Type | Reagents/Conditions | Resulting Functional Group/Scaffold |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid evitachem.com |

| Reduction | LiAlH₄ | Amine |

| Cyclization | 1,3-Dicarbonyl compounds | Pyrimidine Ring |

| Oxidative Cyclization | NCS, NaOH (for N-aryl amidines) | Benzimidazole (B57391) Ring clockss.org |

Synthetic Utility as a Precursor for Advanced Organic Molecules

The multifunctionality of this compound makes it a highly valuable precursor for the synthesis of advanced organic molecules, particularly in the fields of medicinal chemistry and materials science. researchgate.netontosight.ai The benzamidine (B55565) moiety itself is a key feature in many enzyme inhibitors, especially for proteases like thrombin. evitachem.com

The strategic derivatization of this compound allows for the construction of complex molecular architectures. For example, a synthetic route could first involve a palladium-catalyzed cross-coupling reaction at the C3-bromo position to introduce a new carbon or nitrogen substituent. Subsequently, the amidine group could be cyclized to form a heterocyclic ring system, such as a pyrimidine or benzimidazole. clockss.orgrsc.org This stepwise functionalization provides a powerful tool for generating libraries of complex molecules for drug discovery and materials research. Its role as a versatile intermediate is crucial for accessing novel compounds with tailored electronic and biological properties. evitachem.comontosight.ai

Biological Activity and Mechanistic Studies of 3 Bromo 4 Methoxy Benzamidine and Its Derivatives

Enzyme Inhibition Studies

The benzamidine (B55565) scaffold is a well-established pharmacophore known for its ability to inhibit serine proteases. The positively charged amidinium group mimics the side chain of arginine or lysine (B10760008), allowing it to interact with the negatively charged aspartate residue (Asp189) in the S1 pocket of many serine proteases. This interaction is a key determinant of the inhibitory activity of benzamidine derivatives. The compound 3-Bromo-4-methoxy-benzamidine and its related structures have been the subject of various studies to understand their potential as enzyme inhibitors.

Inhibition of Serine Proteases (e.g., Trypsin, Thrombin, Plasmin, C1s, Human Tissue Kallikrein, Matriptase, TMPRSS2, Factor Xa)

Benzamidine derivatives are recognized as competitive inhibitors of a range of serine proteases, including trypsin, plasmin, thrombin, and clotting factor Xa. nih.gov Their inhibitory action stems from the amidine group's ability to engage with the enzyme's active site. evitachem.com The specific substitutions on the benzamidine ring significantly influence the potency and selectivity of inhibition across different serine proteases. nih.gov

Research has shown that derivatives of benzamidine can effectively inhibit serine proteases involved in the coagulation cascade. patsnap.com For instance, certain benzamidine compounds have demonstrated inhibitory activity against Factor Xa, a critical component of the coagulation pathway. google.com

Furthermore, studies have explored the inhibition of other serine proteases like C1s, a subunit of the first component of the complement system. researchgate.netnih.govacs.org The complement system is a part of the immune system, and its inhibition can have therapeutic implications. Research has focused on developing potent and selective C1s inhibitors, with some non-amidine compounds showing promise. nih.govacs.org

The inhibitory potential of benzamidine derivatives also extends to tissue kallikreins and other trypsin-like serine proteases such as mast cell tryptase and coagulation factors VIIa and Xa, which are known to activate protease-activated receptor 2 (PAR2). researchgate.net Additionally, the development of macrocyclic peptide inhibitors has shown potent inhibition of proteases like matriptase and TMPRSS2. nih.gov

Kinetic Characterization of Enzyme Inhibition (e.g., Determination of Ki Values, Inhibition Type)

The inhibitory activity of benzamidine derivatives is typically quantified by determining their inhibition constants (Ki values) or half-maximal inhibitory concentrations (IC50 values). nih.govtandfonline.com These values provide a measure of the inhibitor's potency. For example, derivatives of benzamidine have been shown to competitively inhibit serine proteases like trypsin, plasmin, thrombin, and factor Xa. nih.gov

Kinetic studies have revealed that the mechanism of inhibition is often competitive, meaning the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. nih.govevitachem.com The amidine group plays a crucial role in this competitive binding by interacting with the enzyme's active site. evitachem.com

The following table summarizes the inhibitory activities of some benzamidine derivatives against various serine proteases.

| Compound/Derivative | Target Enzyme | Inhibition Constant (Ki/IC50) | Reference |

| Benzamidine derivatives | Trypsin, Plasmin, Thrombin, Factor Xa | Varies (Ki values) | nih.gov |

| Benzamidine | Thrombin | ~100 nM (Ki) | tandfonline.com |

| Benzamidine | Trypsin | 1350-1400 nM (Ki) | tandfonline.com |

| Non-amidine compounds | C1s, C1r, MASP-2, Factor D, Thrombin, Trypsin | >30 μM (IC50) | nih.gov |

| 1-aminophthalazine derivative (4e) | C1s | Potent inhibition | nih.govacs.org |

| (R)-8 | C1s, C1r, MASP2, Factor D, Thrombin, Trypsin, Kallikrein, Plasmin | Excellent selectivity | nih.gov |

Structure-Activity Relationship (SAR) of Substituents on Enzyme Binding and Potency

The relationship between the chemical structure of benzamidine derivatives and their biological activity (SAR) is a critical area of investigation. These studies help in designing more potent and selective inhibitors.

The inhibitory potency of benzamidine derivatives is influenced by the electronic, hydrophobic, and steric properties of the substituents on the benzene (B151609) ring. researchgate.net

Electronic Effects: The electronic properties of substituents, such as their electron-donating or electron-withdrawing nature, can affect the binding affinity of the inhibitor to the enzyme. nih.govd-nb.info For instance, in the inhibition of plasmin and C1s, electron donation from the substituent group was found to affect the binding of benzamidines. researchgate.net In some cases, a weaker electron-withdrawing property can compensate for unfavorable size, as seen with bromine substitution. nih.govd-nb.info

Hydrophobic Effects: Hydrophobic interactions play a significant role in the binding of benzamidine derivatives to serine proteases. researchgate.net The hydrophobicity of the substituent can influence the inhibition of enzymes like thrombin, plasmin, and C1s. researchgate.net For example, the inhibition of thrombin by benzamidine derivatives was found to be affected only by the hydrophobicity of the substituent. researchgate.net

Steric Effects: The size and shape of the substituents (steric parameters) are also crucial. nih.govd-nb.info While some substituents are tolerated, others can lead to a loss of activity. nih.govd-nb.info For example, in a series of benzamide (B126) inhibitors, a larger ethyl substituent resulted in a loss of activity, whereas substituents at the ortho position of the benzamide moiety were generally tolerated if they met certain steric and electronic criteria. nih.govd-nb.info

A quantitative structure-activity relationship (QSAR) approach has been used to correlate the inhibition constants of benzamidine derivatives with the physicochemical properties of their substituent groups. researchgate.net This analysis has shown that enzymes like plasmin and C1s have similar interactions with substituted benzamidines, where binding is influenced by both electron donation and hydrophobicity. researchgate.net In contrast, trypsin's interaction with these inhibitors is more complex, depending on molar refractivity and molecular weight. researchgate.net

The following table highlights the influence of different substituents on the inhibitory activity of benzamide derivatives against SARS-CoV PLpro, demonstrating the interplay of steric and electronic factors.

| Compound | Substituent (R3) | IC50 (μM) | Key Observation | Reference |

| 2c | H | 62 ± 5 | Unsubstituted reference | d-nb.info |

| 2d | CF3 | n.a. | Strong electron-withdrawing group, loss of affinity | d-nb.info |

| 2f | F | 9 ± 1 | Favorable steric but unfavorable electronic properties | d-nb.info |

| 2g | Br | 11 ± 2 | Unfavorable size compensated by weaker electron-withdrawing properties | d-nb.info |

| 2h | Cl | - | Improved inhibition capacity | nih.gov |

| 2i | I | - | Reduced affinity | nih.gov |

n.a. = not active

Influence of Electronic, Hydrophobic, and Steric Parameters

Mechanism of Action at the Molecular Level

At the molecular level, the inhibitory action of benzamidine derivatives against serine proteases is primarily driven by the interaction of the positively charged amidine group with the negatively charged aspartic acid residue (Asp189) located at the bottom of the S1 specificity pocket of the enzyme. This interaction mimics the binding of the natural substrates, which typically have arginine or lysine residues at the P1 position.

Computer modeling and X-ray crystallography have provided insights into these interactions. researchgate.net For example, the binding of benzamidine to trypsin has been studied using these techniques, and the results align well with quantitative structure-activity relationship models. researchgate.net These studies confirm that direct interactions between the substituent on the benzamidine ring and the enzyme surface are important for determining the inhibitory activity. researchgate.net

Antimicrobial Activities

Benzamidine derivatives have shown considerable promise as antimicrobial agents, with activity spanning across fungi, bacteria, and parasites.

Antifungal Properties

Research has highlighted the antifungal potential of various benzamidine and related heterocyclic derivatives. For instance, studies on nih.govcore.ac.uknih.govtriazolo[1,5-b] nih.govcore.ac.uknih.govresearchgate.nettetrazines have shown that the introduction of methyl or methoxy (B1213986) groups can significantly enhance their activity against a broad range of fungal strains. beilstein-journals.org Specifically, derivatives containing methyl, phenyl, or pyrazol-1-yl groups have demonstrated the highest activity. beilstein-journals.org While direct studies on this compound are limited in this context, the antifungal efficacy of structurally related compounds containing methoxy substitutions suggests a promising area for future investigation. researchgate.netbeilstein-journals.org For example, certain benzamidine derivatives with methyl and methoxy substitutions have exhibited excellent antifungal activity at concentrations of 100 μg/mL. researchgate.net

A series of triazolium salts have also been synthesized and evaluated for their antifungal activity, with all tested compounds showing good efficacy with Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values in the ranges of 0.0003–0.2 mg/mL and 0.0006–0.4 mg/mL, respectively. mdpi.com This indicates the potential of the core triazole structure, which can be incorporated into benzamidine derivatives, in developing potent antifungal agents. mdpi.com

Antibacterial Properties (e.g., Porphyromonas gingivalis)

Benzamidine derivatives have been a significant focus in the search for new treatments for periodontitis, a disease in which Porphyromonas gingivalis is a key pathogen. nih.gov These compounds are known to inhibit gingipains, which are crucial virulence factors of P. gingivalis. nih.govmdpi.com

A study on novel benzamidine derivatives revealed that they possess growth inhibition activity against P. gingivalis. semanticscholar.org For example, one synthesized ester derivative demonstrated a Minimum Inhibitory Concentration (MIC) of 62.5 µg/mL against this bacterium. semanticscholar.org Furthermore, novel imino bases of benzamidine exhibited excellent growth inhibition against P. gingivalis compared to other synthesized compounds. semanticscholar.org The incorporation of heterocyclic rings like oxadiazole and triazole into the benzamidine structure has been shown to increase their inhibitory potential against P. gingivalis by twofold compared to the parent benzamidine compound. mdpi.com

Interestingly, the antibacterial action of benzamidine derivatives may not be solely due to gingipain inhibition. Research has shown that pentamidine, a less potent gingipain inhibitor compared to other benzamidine derivatives, was more effective at blocking the growth of P. gingivalis. nih.gov This suggests that other cellular targets, such as the heat-shock protein GroEL, may be involved in the bacteriostatic effects of these compounds. nih.gov

The following table summarizes the antibacterial activity of selected benzamidine derivatives against various bacterial strains.

| Compound/Derivative | Test Organism | Activity (MIC in µg/mL) |

| Benzamidine Derivative (Ester) | Porphyromonas gingivalis | 62.5 |

| Benzamidine Derivative (Hydrazide) | Porphyromonas gingivalis | 31.25 |

| Benzamidine Derivative (Hydrazide) | Staphylococcus epidermidis | 31.25 |

| Benzamidine Derivative (Imino base) | Porphyromonas gingivalis | - |

| Benzamidine Derivative (Imino base) | Pseudomonas aeruginosa | Better than control |

Table based on data from a study on novel benzamidine derivatives. semanticscholar.org

Antiparasitic Potential (e.g., Antimalarial Activity)

The benzamidine scaffold is a key feature in a class of compounds known for their antiparasitic activity. nih.gov While direct evidence for the antimalarial activity of this compound is not extensively documented, the broader class of benzimidazole (B57391) and amidine derivatives has shown significant promise against various parasites, including those causing malaria, leishmaniasis, and trypanosomiasis. nih.govrjonco.com

For instance, certain amidinobisbenzimidazole derivatives have demonstrated antiparasitic activity, with substitutions at the C-2' position influencing their efficacy. nih.gov The dicationic nature of many amidine compounds allows them to bind to the minor groove of parasitic DNA, particularly the kinetoplast DNA in kinetoplastid organisms, leading to the destruction of this essential organelle. nih.gov In parasites like Plasmodium, nuclear DNA is a primary target. nih.gov

Novel compounds designed to treat parasitic diseases like leishmaniasis have been shown to bind to parasite tubulin, induce microtubule polymerization, and halt cell division, indicating a broad antiparasitic potential. google.com The structural similarities between these active compounds and benzamidine derivatives suggest that this compound could be a valuable starting point for the design of new antiparasitic agents.

Antiviral Properties

The investigation of benzamidine and its related heterocyclic systems has extended into the realm of antiviral research. nih.gov Selenazofurin, a 1,3-selenazole (B15495438) derivative, is a notable example of an organoselenium compound with potent antitumor and antiviral properties against a wide range of DNA and RNA viruses. nih.govmdpi.com This highlights the potential of five-membered heterocyclic rings, which can be synthesized in conjunction with a benzamidine moiety, to confer antiviral activity.

Furthermore, derivatives of 1,3,5-triazine (B166579), which share a nitrogen-containing heterocyclic core, have been explored for their antiviral applications. google.com Specifically, certain substituted diamino 1,3,5-triazine derivatives have been shown to inhibit the replication of HIV. google.com While direct antiviral studies on this compound are not prominent in the available literature, the established antiviral activity of structurally related heterocyclic compounds provides a strong rationale for its investigation in this area.

Other Reported Biological Activities of Benzamidine Derivatives (e.g., Antioxidant, Anti-inflammatory)

Beyond their antimicrobial and antiviral potential, benzamidine derivatives have demonstrated other significant biological activities, notably as antioxidant and anti-inflammatory agents. core.ac.uknih.gov

The anti-inflammatory effects of benzimidazole derivatives, a class of compounds closely related to benzamidines, have been attributed to their ability to inhibit cyclooxygenase (COX) enzymes, as well as other inflammatory targets like aldose reductase and phospholipase A2. nih.gov In one study, several 2-substituted benzimidazole derivatives exhibited potent anti-inflammatory activity, with some compounds showing lower IC50 values than the standard drug ibuprofen. nih.gov

In terms of antioxidant activity, novel coumarin-benzimidazole derivatives have been synthesized and evaluated. core.ac.uk Several of these compounds displayed good antioxidant properties, with some even surpassing the activity of the standard antioxidant butylatedhydroxytoluene (BHT). core.ac.uk The antioxidant potential of such compounds is often assessed through their ability to scavenge free radicals. researchgate.net

The following table presents the anti-inflammatory and antioxidant activities of selected coumarin-benzimidazole derivatives.

| Compound | Anti-inflammatory Activity (% inhibition) | Antioxidant Activity (IC50 in µmol/L) |

| 4c | 45.45% | 19.7 |

| 4d | 46.75% | 13.9 |

| 5a | 42.85% | 1.2 |

| Indomethacin (Standard) | 54.54% | - |

| Butylatedhydroxytoluene (Standard) | - | 23.4 |

Table based on data from a study on novel coumarin–benzimidazole derivatives as antioxidants and safer anti-inflammatory agents. core.ac.uk

Advanced Applications and Future Research Directions

3-Bromo-4-methoxy-benzamidine as a Core Scaffold in Rational Drug Design

The benzamidine (B55565) moiety is a well-established pharmacophore, recognized for its ability to act as a bioisostere for the guanidinium (B1211019) group of arginine. This allows it to effectively interact with the active sites of various enzymes, particularly serine proteases. ontosight.aiacs.org Rational drug design, a strategy that leverages the three-dimensional structure of biological targets, can utilize the this compound scaffold to develop potent and selective inhibitors. openmedicinalchemistryjournal.com

The specific substitution pattern of this compound offers distinct advantages for medicinal chemists. The bromine atom at the 3-position and the methoxy (B1213986) group at the 4-position provide specific steric and electronic properties. These substituents can be systematically modified to fine-tune the compound's binding affinity, selectivity, and pharmacokinetic profile. For instance, the methoxy group can influence solubility and metabolic stability, while the bromine atom can form halogen bonds or serve as a handle for further chemical elaboration through cross-coupling reactions. ontosight.aiontosight.ai

Fragment-based drug discovery (FBDD) is a key approach within rational design where small molecular fragments are screened for binding to a target. acs.org The this compound structure is an ideal candidate for such an approach. It can serve as a starting fragment or a core scaffold onto which other chemical moieties are added to build a highly specific and potent drug molecule. Computational methods like molecular docking and quantitative structure-activity relationship (QSAR) studies can further guide the optimization process, predicting how structural modifications will impact biological activity. openmedicinalchemistryjournal.comresearchgate.net

Integration with High-Throughput Screening and Combinatorial Chemistry for Lead Discovery

High-Throughput Screening (HTS) allows for the rapid testing of vast libraries of chemical compounds to identify "hits"—molecules that show activity against a specific biological target. semanticscholar.org Integrating this compound and its derivatives into these large screening libraries is a crucial step for discovering new lead compounds. HTS assays can be designed to identify modulators of enzymes, receptors, or other proteins implicated in disease. researchgate.net

To maximize the potential of HTS, combinatorial chemistry can be employed. This technique enables the rapid synthesis of a large number of different but structurally related molecules from a common core. Using this compound as the central scaffold, chemists can generate extensive libraries by varying the substituents on the benzene (B151609) ring or the amidine group. This creates a diverse set of molecules for screening, increasing the probability of identifying compounds with desired biological activity and drug-like properties.

The data generated from HTS campaigns on these benzamidine libraries can be substantial. Hits are typically characterized by their potency (e.g., IC50 values) and their initial structure-activity relationships (SAR) are established, guiding the subsequent lead optimization phase. semanticscholar.org

Table 1: High-Throughput Screening for Drug Discovery

| Step | Description | Relevance to this compound |

|---|---|---|

| Library Generation | A diverse collection of compounds is synthesized or acquired. | A combinatorial library based on the this compound scaffold can be created to explore chemical space. |

| Assay Development | A robust and automated biological test is created to measure the activity of compounds against a target. | Assays for targets like serine proteases or kinases can be developed to screen the benzamidine library. acs.org |

| Screening | Thousands of compounds are tested daily using robotic automation. semanticscholar.org | The library is screened to identify compounds that inhibit or activate the target. |